molecular formula C9H7ClF3NO2 B2557517 Methyl (4-chloro-3-trifluoromethylphenyl)carbamate CAS No. 19448-54-5

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate

Cat. No.: B2557517
CAS No.: 19448-54-5
M. Wt: 253.61
InChI Key: XWQBHJDKCQIWFE-UHFFFAOYSA-N
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Description

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate (CAS: 19448-54-5) is a synthetic carbamate derivative characterized by a phenyl ring substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at the 4- and 3-positions, respectively. The methyl carbamate functional group (-O(CO)NHCH₃) is attached to the aromatic ring, conferring unique physicochemical properties. This compound is utilized in life sciences research, particularly in pesticide and pharmaceutical intermediate synthesis, due to its structural versatility . Its molecular formula is C₉H₇ClF₃NO₂, with a molecular weight of 261.61 g/mol .

Properties

IUPAC Name

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)14-5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQBHJDKCQIWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chloro-3-trifluoromethylphenyl)carbamate typically involves the reaction of 4-chloro-3-trifluoromethylaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate is associated with the development of anticancer drugs. Specifically, it serves as an intermediate in the synthesis of sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma. Sorafenib targets various kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-beta . The compound's structure facilitates the inhibition of these pathways, making it vital in cancer therapeutics.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes such as Raf kinase. This inhibition is crucial in conditions characterized by hyper-proliferation and angiogenesis, such as certain cancers . The compound's efficacy in these areas highlights its potential as a therapeutic agent.

Pharmaceutical Compositions

This compound can be formulated into various pharmaceutical compositions for treating multiple disorders. It can be administered alone or combined with other agents to enhance therapeutic outcomes while minimizing adverse effects .

Agricultural Applications

This compound may also have applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the compound's biological activity and stability, making it suitable for use in crop protection products. Its efficacy against pests and diseases can contribute to improved agricultural yields and sustainability.

Synthesis and Characterization

A study detailed the synthesis of this compound along with its characterization using techniques such as NMR spectroscopy and X-ray diffraction. The findings indicated that the compound forms stable intermolecular hydrogen bonds that contribute to its structural integrity .

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives of this compound. In vitro studies demonstrated significant antibacterial and antifungal activity against various pathogens, suggesting potential applications in treating infections .

Data Tables

Application AreaSpecific UseNotes
Cancer TreatmentIntermediate for SorafenibTargets multiple kinases involved in tumor growth
Enzyme InhibitionRaf kinase inhibitorRelevant for hyper-proliferative diseases
Pharmaceutical CompositionsFormulated for various disordersCan be administered alone or in combination
Agricultural ChemistryPotential pesticide/herbicideEnhanced biological activity due to trifluoromethyl group
Antimicrobial ActivityEffective against bacteria and fungiDemonstrated significant activity in vitro

Mechanism of Action

The mechanism of action of Methyl (4-chloro-3-trifluoromethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with its targets.

Comparison with Similar Compounds

Ethyl (4-chloro-3-trifluoromethylphenyl)carbamate

  • Structure : Ethyl ester replaces the methyl group.
  • Properties : Higher lipophilicity (log k ≈ 3.2) compared to the methyl analog (log k ≈ 2.8) due to the longer alkyl chain, enhancing membrane permeability .
  • Applications : Used as an intermediate in agrochemical synthesis .

Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate

  • Structure : Phenyl group replaces the methyl carbamate.
  • Properties : Higher molecular weight (315.68 g/mol) and reduced solubility in polar solvents compared to the methyl derivative .
  • Applications : Investigated as a precursor in kinase inhibitor synthesis (e.g., Sorafenib analogs) .

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

  • Structure : Isopropyl carbamate with a 3-chlorophenyl group.
  • Properties : Lower log k (~2.1) due to the absence of CF₃, resulting in reduced bioactivity persistence .
  • Applications : Commercial herbicide targeting potato sprouting .

Research Findings

  • Lipophilicity Trends: The trifluoromethyl group significantly enhances lipophilicity compared to non-fluorinated analogs, improving bioavailability in hydrophobic environments .
  • Bioactivity : Methyl and ethyl analogs exhibit superior pesticidal activity over phenyl derivatives due to optimized steric and electronic interactions with target enzymes .
  • Synthetic Utility : The methyl derivative’s balance of reactivity and stability makes it a preferred intermediate over bulkier analogs like phenyl carbamates in drug discovery .

Biological Activity

Methyl (4-chloro-3-trifluoromethylphenyl)carbamate is an organic compound with significant biological activity, particularly in enzyme inhibition and potential pharmaceutical applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a phenyl ring that includes both chlorine and trifluoromethyl substituents. Its molecular formula is C₉H₈ClF₃N₁O₂, and it has a molecular weight of approximately 203.60 g/mol. The presence of the trifluoromethyl group enhances the compound's stability and lipophilicity, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by forming covalent bonds with their active sites. This inhibition can disrupt various biochemical pathways, leading to significant physiological effects. The interaction with enzymes is facilitated by the carbamate group, which can effectively bind to nucleophilic sites on proteins.

Biological Activity

  • Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to disease processes. For instance, it has been shown to inhibit acetylcholinesterase activity, which plays a role in neurotransmission and is a target for neuroprotective drugs.
  • Antifungal Activity : Research has demonstrated that this compound possesses antifungal properties. It has been tested for its efficacy against wood-decaying fungi, showing promising results in enhancing the resistance of treated wood against fungal decay . The effectiveness correlates with the degree of fluorination on the phenyl ring, suggesting that increased fluorination enhances antifungal activity.
  • Potential Pharmaceutical Applications : Given its enzyme inhibition capabilities, this compound is being explored as a candidate for drug development. Its structural similarities to other pharmacologically active compounds suggest it may have applications in treating conditions related to enzyme dysfunction .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits acetylcholinesterase
Antifungal ActivityEffective against wood-decaying fungi
Pharmaceutical PotentialCandidate for drug development

Case Study: Antifungal Efficacy

A study conducted by Chen et al. evaluated the antifungal efficacy of this compound impregnated in southern pine wood. The results indicated that increased fluorine substitution significantly enhanced fungal resistance. The compound was tested against Gloeophyllum trabeum, a common wood-decaying fungus, showing a weight loss reduction in treated samples compared to untreated controls .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl (4-chloro-3-trifluoromethylphenyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via reaction of 4-chloro-3-trifluoromethylaniline with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), maintaining low temperatures (0–5°C) to minimize side reactions, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures). Yield improvements focus on excluding moisture and ensuring rapid intermediate trapping .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H NMR : A singlet at ~3.7 ppm for the methyl carbamate group and aromatic protons at 7.2–8.0 ppm.
  • ¹⁹F NMR : A triplet or quartet near -60 ppm for the trifluoromethyl group.
  • IR : A strong C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 267.03 (C₉H₇ClF₃NO₂). Use ESI or EI modes for fragmentation pattern validation .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (silica gel) should be used to prevent hydrolysis. Avoid prolonged exposure to humidity or acidic/basic environments, as carbamates degrade via hydrolysis to amines and CO₂ .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the chloro substituent in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The -CF₃ group activates the aromatic ring by increasing electron deficiency at the para-chloro position, enhancing its susceptibility to NAS. Researchers should design reactions with strong nucleophiles (e.g., alkoxides or amines) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). Monitor regioselectivity via LC-MS to confirm substitution at the chloro site versus competing positions .

Q. What strategies can be employed to selectively deprotect this compound in multi-step syntheses without affecting other functional groups?

  • Methodological Answer : Use acidic conditions (e.g., TFA in DCM) for cleavage, as the carbamate group is stable to bases but labile under strong acids. For orthogonal deprotection in the presence of acid-sensitive groups (e.g., tert-butyl esters), employ catalytic hydrogenation (H₂/Pd-C) in ethanol. Validate selectivity via comparative TLC or in situ FTIR monitoring .

Q. How can researchers resolve contradictions in observed versus theoretical yields during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from incomplete mixing or exothermic side reactions. Use process analytical technology (PAT) like ReactIR to monitor reaction progress in real time. Optimize stirring rates and cooling efficiency for large batches. Purify intermediates rigorously to eliminate byproducts (e.g., dimerization products) before proceeding to subsequent steps .

Q. What analytical methodologies are recommended for detecting hydrolytic degradation products under physiological conditions?

  • Methodological Answer : Simulate hydrolysis in phosphate buffer (pH 7.4, 37°C) and analyze via LC-MS/MS. Key degradation products include 4-chloro-3-trifluoromethylaniline (m/z 195.98) and methyl carbonates. Quantify using a calibrated HPLC method (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can computational chemistry tools predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for substitution at the chloro versus trifluoromethyl-adjacent positions. Use electrostatic potential maps to identify electron-deficient sites .

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